molecular formula C20H22N2O2 B11015307 3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide

3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide

Cat. No.: B11015307
M. Wt: 322.4 g/mol
InChI Key: VYEGNRSVTSEXQC-UHFFFAOYSA-N
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Description

3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide is an organic compound characterized by its complex structure, which includes a benzamide core, a butanoylamino group, and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide typically involves multiple steps:

  • Formation of the Butanoylamino Group: : The initial step involves the acylation of aniline with butanoyl chloride to form N-butanoylaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

    C6H5NH2+C4H7COClC6H5NHCOC4H7+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_4\text{H}_7\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOC}_4\text{H}_7 + \text{HCl} C6​H5​NH2​+C4​H7​COCl→C6​H5​NHCOC4​H7​+HCl

  • Introduction of the Indene Moiety: : The next step involves the coupling of N-butanoylaniline with 2,3-dihydro-1H-indene-5-ylamine. This can be achieved through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    C6H5NHCOC4H7+C9H9NH2C6H5NHCOC4H7NHC9H9+H2O\text{C}_6\text{H}_5\text{NHCOC}_4\text{H}_7 + \text{C}_9\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCOC}_4\text{H}_7\text{NH}\text{C}_9\text{H}_9 + \text{H}_2\text{O} C6​H5​NHCOC4​H7​+C9​H9​NH2​→C6​H5​NHCOC4​H7​NHC9​H9​+H2​O

  • Formation of the Benzamide Core: : The final step involves the formation of the benzamide structure by reacting the intermediate with benzoyl chloride under basic conditions.

    C6H5NHCOC4H7NHC9H9+C6H5COClC6H5NHCOC4H7NHC9H9COC6H5+HCl\text{C}_6\text{H}_5\text{NHCOC}_4\text{H}_7\text{NH}\text{C}_9\text{H}_9 + \text{C}_6\text{H}_5\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{NHCOC}_4\text{H}_7\text{NH}\text{C}_9\text{H}_9\text{CO}\text{C}_6\text{H}_5 + \text{HCl} C6​H5​NHCOC4​H7​NHC9​H9​+C6​H5​COCl→C6​H5​NHCOC4​H7​NHC9​H9​COC6​H5​+HCl

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of indanone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Indanone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or alkylated benzamides.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, potentially acting as an inhibitor or modulator of specific enzymes or receptors. Its structure suggests it could interact with proteins involved in signaling pathways, making it a candidate for drug development.

Industry

In the materials science field, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety could facilitate binding to hydrophobic pockets, while the benzamide group might form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

3-(butanoylamino)-N-(2,3-dihydro-1H-inden-5-yl)benzamide

InChI

InChI=1S/C20H22N2O2/c1-2-5-19(23)21-17-9-4-8-16(13-17)20(24)22-18-11-10-14-6-3-7-15(14)12-18/h4,8-13H,2-3,5-7H2,1H3,(H,21,23)(H,22,24)

InChI Key

VYEGNRSVTSEXQC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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